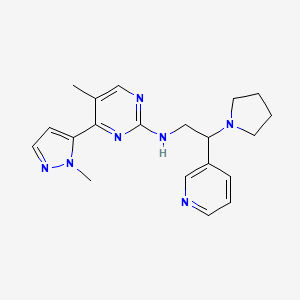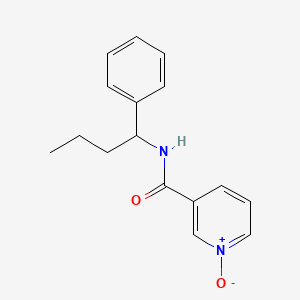![molecular formula C9H13O5P B5958504 Ethoxy-[(2-hydroxyphenoxy)methyl]phosphinic acid](/img/structure/B5958504.png)
Ethoxy-[(2-hydroxyphenoxy)methyl]phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethoxy-[(2-hydroxyphenoxy)methyl]phosphinic acid is a unique organophosphorus compound characterized by the presence of both ethoxy and hydroxyphenoxy groups attached to a phosphinic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethoxy-[(2-hydroxyphenoxy)methyl]phosphinic acid typically involves the reaction of 2-hydroxyphenol with ethyl phosphinate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include the use of automated reactors and advanced purification techniques to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Ethoxy-[(2-hydroxyphenoxy)methyl]phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.
Substitution: The ethoxy and hydroxyphenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of various substituted phosphinic acids.
Applications De Recherche Scientifique
Ethoxy-[(2-hydroxyphenoxy)methyl]phosphinic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethoxy-[(2-hydroxyphenoxy)methyl]phosphinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity. The presence of the phosphinic acid group allows it to act as a mimic of phosphate groups, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Ethoxy-[(2-hydroxyphenoxy)methyl]phosphinic acid can be compared with other similar compounds, such as:
Methylphosphinic acid: A simpler phosphinic acid with a methyl group.
Dimethylphosphinic acid: Contains two methyl groups attached to the phosphinic acid moiety.
Phosphonic acids: Compounds with a similar structure but different functional groups.
Uniqueness: this compound is unique due to the presence of both ethoxy and hydroxyphenoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
ethoxy-[(2-hydroxyphenoxy)methyl]phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13O5P/c1-2-14-15(11,12)7-13-9-6-4-3-5-8(9)10/h3-6,10H,2,7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXYDMCZTIEQHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COC1=CC=CC=C1O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-benzyl-N-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B5958423.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5958434.png)
![4-({4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}methyl)pyridine](/img/structure/B5958436.png)
![oxolan-2-yl-[3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone](/img/structure/B5958446.png)

![3-(4-chlorophenyl)-2-(methoxymethyl)-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5958458.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5958465.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5958473.png)
![2-[4-(2-chlorobenzyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5958478.png)
![1-METHYL-2-OXO-N-[(THIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE](/img/structure/B5958486.png)
![1-[3-({4-[2-hydroxy-3-(4-morpholinyl)propoxy]-3-methoxybenzyl}amino)propyl]-2-pyrrolidinone](/img/structure/B5958508.png)
![7'-amino-2'-(ethylthio)-1-methyl-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5958511.png)


